molecular formula C7H11N3 B13121956 (S)-4-(1-Aminoethyl)pyridin-2-amine

(S)-4-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B13121956
M. Wt: 137.18 g/mol
InChI Key: SNGUWLZYTZKVAD-YFKPBYRVSA-N
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Description

(S)-4-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 2-position with an amino group and at the 4-position with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: An amino group is introduced at the 2-position of the pyridine ring through a substitution reaction.

    Chiral Aminoethyl Introduction: The chiral aminoethyl group is introduced at the 4-position using a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-4-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Aminoethyl)pyridin-2-amine: Similar structure but with the aminoethyl group at the 3-position.

    ®-4-(1-Aminoethyl)pyridin-2-amine: Enantiomer of the compound with different stereochemistry.

Uniqueness

(S)-4-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern and chiral configuration, which can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m0/s1

InChI Key

SNGUWLZYTZKVAD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)N)N

Canonical SMILES

CC(C1=CC(=NC=C1)N)N

Origin of Product

United States

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